N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1021061-79-9
Cat. No.: VC5014744
Molecular Formula: C17H22N8OS
Molecular Weight: 386.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021061-79-9 |
|---|---|
| Molecular Formula | C17H22N8OS |
| Molecular Weight | 386.48 |
| IUPAC Name | N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H22N8OS/c1-12-14(27-23-22-12)17(26)18-6-9-25-16-13(10-21-25)15(19-11-20-16)24-7-4-2-3-5-8-24/h10-11H,2-9H2,1H3,(H,18,26) |
| Standard InChI Key | RNPCKIIRZVZXFC-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 |
Introduction
Chemical Structure and Nomenclature
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with an azepane ring at the 4-position, linked via an ethyl group to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Its IUPAC name reflects this arrangement:
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Pyrazolo[3,4-d]pyrimidine scaffold: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7.
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Azepane substitution: A seven-membered saturated ring (azepan-1-yl) attached to the pyrimidine ring.
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Thiadiazole-carboxamide tail: A 1,2,3-thiadiazole ring with a methyl group at position 4 and a carboxamide functional group.
The SMILES string (CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4) and InChIKey (RNPCKIIRZVZXFC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, as inferred from related azepane-containing intermediates and thiadiazole precursors .
Key Synthetic Steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core:
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Cyclocondensation of aminopyrazoles with nitriles or carbonyl compounds under acidic conditions.
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Azepane Substitution:
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Ethyl Linker Attachment:
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Alkylation of the pyrazole nitrogen with 2-chloroethylamine derivatives.
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Thiadiazole-Carboxamide Coupling:
Table 1: Key Precursors and Their Roles
| Precursor | Role in Synthesis | Source |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Carboxamide component | |
| Azepane | Nitrogen-containing heterocycle | |
| Pyrazolo[3,4-d]pyrimidine derivatives | Core scaffold |
Structural Characterization
The compound’s structure has been validated through spectroscopic methods:
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Infrared (IR) Spectroscopy: Peaks corresponding to the amide C=O stretch (~1650 cm) and thiadiazole ring vibrations (~1500 cm) .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: Molecular ion peak at m/z 386.48 (M).
| Compound | Target Activity | IC (nM) | Source |
|---|---|---|---|
| Pyrazolopyrimidine-azepane analog | Kinase X inhibition | 12.5 | |
| 4-Methyl-thiadiazole derivative | Antibacterial (E. coli) | 0.1 mg/mL |
Physicochemical Properties
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Solubility: Limited aqueous solubility due to hydrophobic azepane and thiadiazole groups; likely soluble in DMSO or DMF.
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic environments.
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